2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, oxadiazole, and triazolopyridine moieties
Preparation Methods
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, starting with the preparation of the individual components. The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde and an acid catalyst. The fluorophenyl oxadiazole can be prepared by reacting 3-fluorobenzoic acid with hydrazine hydrate and then cyclizing the resulting hydrazide with a suitable dehydrating agent. The final step involves the coupling of these components with a triazolopyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives, fluorophenyl oxadiazoles, and triazolopyridines. What sets 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its unique combination of these moieties, which may confer distinct properties and applications. Similar compounds include:
- 2-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-methoxy-carbonylisoquinolin-2-ium chloride
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O4/c23-15-4-1-3-14(10-15)19-24-21(32-26-19)16-5-2-8-27-20(16)25-28(22(27)29)11-13-6-7-17-18(9-13)31-12-30-17/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWZSVLYGSALA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC(=CC=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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